molecular formula C9H8F3NO2 B13740204 4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime

4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime

Cat. No.: B13740204
M. Wt: 219.16 g/mol
InChI Key: KQSBKKKSRDQAPA-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime is an organic compound with the molecular formula C9H8F3NO2 It is derived from 4-Methoxy-3-(trifluoromethyl)benzaldehyde, which is known for its applications in various chemical reactions and research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime typically involves the reaction of 4-Methoxy-3-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The general reaction scheme is as follows:

4-Methoxy-3-(trifluoromethyl)benzaldehyde+NH2OHHCl4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime+HCl\text{4-Methoxy-3-(trifluoromethyl)benzaldehyde} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{HCl} 4-Methoxy-3-(trifluoromethyl)benzaldehyde+NH2​OH⋅HCl→4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific properties.

    Analytical Chemistry: The compound can be used as a standard or reagent in analytical methods.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence catalytic processes. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzaldehyde
  • 4-Hydroxy-3-(trifluoromethyl)benzaldehyde

Uniqueness

4-Methoxy-3-(trifluoromethyl)benzaldehyde oxime is unique due to the presence of both the oxime and trifluoromethyl groups. The oxime group provides versatility in chemical reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

(NE)-N-[[4-methoxy-3-(trifluoromethyl)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C9H8F3NO2/c1-15-8-3-2-6(5-13-14)4-7(8)9(10,11)12/h2-5,14H,1H3/b13-5+

InChI Key

KQSBKKKSRDQAPA-WLRTZDKTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/O)C(F)(F)F

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.